Benzamide, 4-nitro-N-2-propynyl-
Description
4-Nitro-N-2-propynyl-benzamide is a benzamide derivative characterized by a nitro group at the para position of the benzene ring and a propargyl (2-propynyl) group attached to the amide nitrogen. The propargyl moiety introduces an alkyne functional group, which may participate in click chemistry or serve as a reactive handle in synthetic modifications.
Properties
CAS No. |
52829-66-0 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-nitro-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C10H8N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h1,3-6H,7H2,(H,11,13) |
InChI Key |
DMFOPNFMIYOSAI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features of 4-nitro-N-2-propynyl-benzamide and related compounds:
Key Observations :
Inference for 4-Nitro-N-2-Propynyl-Benzamide :
- Likely synthesized via nucleophilic acyl substitution between 4-nitrobenzoyl chloride and propargylamine. Yields may vary based on the reactivity of the propargylamine and nitro group stability under reaction conditions.
Physicochemical Properties
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
